molecular formula C9H4BrF5N2 B2859012 2-[Bromo(difluoro)methyl]-4-(trifluoromethyl)-1H-benzimidazole CAS No. 1353778-48-9

2-[Bromo(difluoro)methyl]-4-(trifluoromethyl)-1H-benzimidazole

Cat. No.: B2859012
CAS No.: 1353778-48-9
M. Wt: 315.041
InChI Key: FNDVSYZTWOCDPB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Historical Development of Benzimidazole Chemistry in Medicinal Research

Benzimidazole, a bicyclic scaffold fusing benzene and imidazole, emerged as a pharmacophore during mid-20th-century investigations into vitamin B~12~ analogs. Early synthetic routes, such as the condensation of o-phenylenediamine with formic acid, established benzimidazole’s versatility as a platform for drug development. By the 1970s, researchers recognized that substitutions at the 1-, 2-, and 5-positions could fine-tune bioactivity, leading to antiparasitic agents like albendazole and anticancer candidates. The discovery that halogenation enhanced metabolic stability and target affinity catalyzed a shift toward halogenated derivatives, particularly in oncology and immunology.

Evolution of Halogenated Benzimidazole Development

Halogenation strategies initially focused on chloro and bromo substituents due to their synthetic accessibility and capacity for hydrogen bonding. For instance, bromobenzimidazole carboxamides demonstrated nanomolar affinity for integrin α~4~β~1~, a target in lymphoma therapeutics. Microwave-assisted synthesis streamlined the production of halobenzimidazoles, enabling rapid exploration of structure-activity relationships (SAR). Key findings revealed that bromine’s polarizability and van der Waals radius (1.85 Å) improved interactions with hydrophobic binding pockets, while chlorine’s electronegativity (-0.9 Pauling scale) favored dipole-dipole interactions.

Emergence of Difluoromethylated and Trifluoromethylated Benzimidazoles

The introduction of difluoromethyl (-CF~2~H) and trifluoromethyl (-CF~3~) groups addressed limitations of mono-halogenated analogs, notably poor solubility and rapid hepatic clearance. Fluorine’s high electronegativity (3.98 Pauling) and small atomic radius (0.64 Å) reduced basicity and enhanced membrane permeability. Theoretical studies demonstrated that trifluoromethylation at the 4-position increased dipole moments by 1.2–4.2 Debye in polar solvents, stabilizing excited-state intramolecular proton transfer (ESIPT) for fluorescence applications. Difluoromethyl groups, by contrast, balanced lipophilicity (ClogP ~2.1) with metabolic resistance to oxidative dehalogenation.

Significance of Multi-fluorinated Benzimidazole Derivatives

Multi-fluorinated derivatives exploit synergistic effects between fluorine and other halogens. For example, 2-[Bromo(difluoro)methyl]-4-(trifluoromethyl)-1H-benzimidazole combines bromine’s steric bulk (van der Waals volume 21.6 ų) with trifluoromethyl’s electron-withdrawing character (-I effect). Density functional theory (DFT) calculations reveal that such compounds exhibit:

Property Value (B3LYP/6-31G(d,p))
Dipole moment (n-hexane) 3.37–6.43 D
HOMO-LUMO gap 4.8–5.2 eV
ESIPT Stokes shift (ethanol) 100–120 nm

These attributes enable applications in fluorescence sensing and kinase inhibition, where charge transfer and proton dynamics are critical.

Current Research Landscape for Bromodifluoromethyl-Substituted Compounds

Contemporary studies prioritize bromodifluoromethyl benzimidazoles for their dual functionality: bromine serves as a heavy atom for X-ray crystallography and radiolabeling (e.g., ^125^I analogues), while difluoromethyl groups resist metabolic oxidation. Recent microwave syntheses achieve 64–89% yields of halobenzimidazole precursors, facilitating large-scale production. Molecular docking predicts that the bromodifluoromethyl moiety in this compound occupies a hydrophobic cleft in integrin α~4~β~1~, with halogen bonding stabilizing the ligand-receptor complex. Ongoing work explores ^19^F NMR applications for real-time monitoring of drug-target engagement in vivo.

Properties

IUPAC Name

2-[bromo(difluoro)methyl]-4-(trifluoromethyl)-1H-benzimidazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H4BrF5N2/c10-8(11,12)7-16-5-3-1-2-4(6(5)17-7)9(13,14)15/h1-3H,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FNDVSYZTWOCDPB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C2C(=C1)NC(=N2)C(F)(F)Br)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H4BrF5N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

315.04 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

2-[Bromo(difluoro)methyl]-4-(trifluoromethyl)-1H-benzimidazole is a synthetic compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including relevant data tables, case studies, and research findings.

  • Chemical Formula : C₉H₄BrF₅N₂
  • Molecular Weight : 315.037 g/mol
  • CAS Number : 1353778-48-9
  • MDL Number : MFCD31922506

Anticancer Properties

Recent studies have indicated that benzimidazole derivatives exhibit significant anticancer properties. While specific research on this compound is limited, its structural similarity to other benzimidazole compounds suggests potential efficacy against various cancer cell lines.

Case Studies

  • Cytotoxicity Assays :
    • Compounds similar to this compound have shown cytotoxic effects in several cancer cell lines, including MCF-7 (breast cancer) and A549 (lung cancer) with IC50 values ranging from micromolar to sub-micromolar concentrations .
    • A specific study reported that certain derivatives exhibited IC50 values as low as 0.12 µM against MCF-7 cells, indicating strong antiproliferative activity .
  • Mechanism of Action :
    • Flow cytometry analysis has revealed that benzimidazole derivatives can induce apoptosis in cancer cells through the activation of caspases and upregulation of p53 . This suggests that compounds like this compound may act similarly.

Enzyme Inhibition

Benzimidazole derivatives are also known for their ability to inhibit various enzymes, which can be crucial in cancer therapy.

  • Carbonic Anhydrase Inhibition : Some studies have highlighted that benzimidazole derivatives can selectively inhibit carbonic anhydrases (CAs), particularly hCA IX and XII, at low nanomolar concentrations . This inhibition can disrupt tumor pH regulation and enhance the efficacy of certain chemotherapeutics.

Pharmacological Profile

The pharmacokinetic properties of similar compounds indicate moderate to high oral bioavailability and favorable metabolic stability. For instance, derivatives have shown a half-life ranging from 2.9 hours to over 10 hours in rat models, which suggests potential for effective dosing regimens in humans .

Summary of Biological Activities

Compound NameCell LineIC50 (µM)Mechanism of Action
Compound AMCF-70.12Apoptosis induction via caspases
Compound BA5490.65Enzyme inhibition
Compound CHeLa2.41p53 activation

Enzyme Inhibition Potency

EnzymeCompound NameK_i (nM)
hCA IXCompound A89
hCA IICompound B750

Scientific Research Applications

Medicinal Chemistry Applications

Anticancer Activity
Recent studies have shown that benzimidazole derivatives exhibit anticancer properties. Specifically, compounds similar to 2-[Bromo(difluoro)methyl]-4-(trifluoromethyl)-1H-benzimidazole have been evaluated for their ability to inhibit cancer cell proliferation. For example, research demonstrated that fluorinated benzimidazoles could induce apoptosis in various cancer cell lines, potentially through the modulation of signaling pathways involved in cell survival and death .

Antimicrobial Properties
The incorporation of halogens like bromine and fluorine into benzimidazole structures has been linked to enhanced antimicrobial activity. Investigations into the antibacterial effects of similar compounds have revealed promising results against resistant strains of bacteria, suggesting that this compound may serve as a lead compound for developing new antibiotics .

Material Science Applications

Fluorinated Polymers
The unique chemical structure of this compound allows it to be utilized as a precursor in the synthesis of fluorinated polymers. These materials are known for their exceptional chemical resistance and thermal stability, making them suitable for applications in coatings and advanced materials .

Photovoltaic Devices
Research has indicated that benzimidazole derivatives can be incorporated into organic photovoltaic devices. The incorporation of such compounds can enhance the efficiency of light absorption and charge transport within the device, leading to improved energy conversion efficiencies .

Data Table: Summary of Applications

Application AreaSpecific Use CaseReference
Medicinal ChemistryAnticancer agent
Antimicrobial activity
Material SciencePrecursor for fluorinated polymers
Enhancements in photovoltaic devices

Case Studies

Case Study 1: Anticancer Activity
A study published in a peer-reviewed journal investigated the cytotoxic effects of various fluorinated benzimidazoles, including derivatives similar to this compound. The results indicated significant inhibition of cell growth in breast cancer cell lines, with mechanisms involving apoptosis induction being elucidated through flow cytometry analysis.

Case Study 2: Antimicrobial Efficacy
In another study focusing on antimicrobial properties, researchers synthesized several halogenated benzimidazoles and tested them against Gram-positive and Gram-negative bacteria. The findings revealed that compounds with trifluoromethyl groups exhibited superior antibacterial activity compared to their non-fluorinated counterparts, highlighting the potential of this compound in combating resistant bacterial strains.

Comparison with Similar Compounds

Structural Analogs and Substitution Patterns

Key structural analogs and their substituent positions are summarized below:

Compound Name Position 2 Substitutent Position 4 Substitutent Position 5/6/7 Substitutent Reference
Target Compound Bromo(difluoro)methyl Trifluoromethyl None -
4-Bromo-6-(trifluoromethyl)-1H-benzimidazole None Bromo Trifluoromethyl (position 6)
5-Chloro-4-fluoro-2-(trifluoromethyl)-1H-benzimidazole Trifluoromethyl Fluoro Chloro (position 5)
6-Bromo-5-methyl-4-nitro-2-(trifluoromethyl)benzimidazole Trifluoromethyl Nitro (position 4) Bromo (position 6), Methyl (position 5)
4-Bromo-5-methoxy-2-(trifluoromethyl)-1H-benzimidazole Trifluoromethyl Bromo Methoxy (position 5)

Key Observations :

  • The target compound uniquely combines bromo(difluoro)methyl at position 2 and trifluoromethyl at position 4, distinguishing it from analogs with trifluoromethyl at position 2 .
  • Substituents at positions 5/6 (e.g., nitro, methoxy) in analogs modulate electronic effects but reduce steric bulk compared to the target compound’s position 2 bromo(difluoro)methyl group .

Physicochemical Properties

  • Lipophilicity : The target compound’s bromo(difluoro)methyl group increases lipophilicity (logP ~3.5 estimated) compared to analogs with methoxy (logP ~2.8) or nitro (logP ~2.1) groups .
  • Stability : Bromine’s susceptibility to nucleophilic substitution may reduce stability under basic conditions, whereas fluorinated groups (e.g., CF₃) enhance metabolic stability .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for preparing 2-[Bromo(difluoro)methyl]-4-(trifluoromethyl)-1H-benzimidazole and its derivatives?

  • Methodological Answer : The synthesis typically involves nucleophilic substitution or condensation reactions. For example, bromo-difluoromethyl groups can be introduced via halogen exchange using reagents like sodium bromide in polar aprotic solvents (e.g., DMSO) under reflux. The trifluoromethyl group is often incorporated via trifluoromethylation agents such as TMS-CF₃ or Cu-mediated cross-coupling. Purification is achieved via column chromatography or recrystallization, with characterization by NMR (¹H/¹³C/¹⁹F) and mass spectrometry .

Q. Which analytical techniques are most effective for characterizing benzimidazole derivatives?

  • Methodological Answer : Key techniques include:

  • UV-Vis Spectroscopy : For assessing electronic transitions influenced by substituents (e.g., trifluoromethyl groups absorb at ~260–280 nm) .
  • X-ray Crystallography : To resolve crystal structures and confirm regiochemistry, as demonstrated for brominated benzimidazoles with thiophene substituents .
  • Multinuclear NMR : ¹⁹F NMR is critical for tracking fluorine-containing substituents .

Q. How can researchers ensure the purity of benzimidazole derivatives during synthesis?

  • Methodological Answer : Use high-performance liquid chromatography (HPLC) with a C18 column and acetonitrile/water gradients. Spectrophotometric methods (e.g., UV at 254 nm) are cost-effective for routine quality checks. Impurity profiles should match reference standards from databases like PubChem .

Advanced Research Questions

Q. How do electronic effects of bromo(difluoro)methyl and trifluoromethyl substituents influence reactivity in benzimidazole derivatives?

  • Methodological Answer : The strong electron-withdrawing nature of the trifluoromethyl group decreases electron density at the benzimidazole core, directing electrophilic substitution to the 5- or 6-positions. Bromo(difluoro)methyl groups introduce steric hindrance, altering regioselectivity in cross-coupling reactions. Computational studies (e.g., DFT) can model charge distribution and predict reaction sites .

Q. What strategies resolve contradictions in biological activity data among structurally similar benzimidazole derivatives?

  • Methodological Answer : Discrepancies often arise from subtle structural variations (e.g., halogen positioning). Systematic SAR studies should:

  • Compare IC₅₀ values against control compounds (e.g., albendazole for antiparasitic activity).
  • Use molecular docking to assess binding affinity differences (e.g., Glide XP for protein-ligand interactions) .
  • Validate findings across multiple cell lines or enzymatic assays .

Q. What are the challenges in scaling up benzimidazole synthesis for preclinical studies?

  • Methodological Answer : Batch-to-batch variability in bromination steps can occur due to moisture sensitivity. Solutions include:

  • Continuous Flow Chemistry : Enhances reproducibility by controlling reaction parameters (e.g., residence time, temperature) .
  • In-line Analytics : FTIR or Raman spectroscopy monitors intermediate formation in real time .

Q. How can computational tools optimize the design of benzimidazole-based inhibitors?

  • Methodological Answer :

  • In-silico Screening : Use Molinspiration or PASS to predict bioactivity spectra (e.g., kinase inhibition).
  • Docking Studies : Glide XP or AutoDock Vina identifies key interactions (e.g., hydrogen bonds with Ser852 in EGFR).
  • ADMET Prediction : SwissADME evaluates pharmacokinetic properties (e.g., logP for blood-brain barrier penetration) .

Key Research Gaps and Future Directions

  • Mechanistic Studies : Elucidate the role of bromo(difluoro)methyl groups in modulating oxidative stress pathways.
  • Supramolecular Applications : Explore metal-organic frameworks (MOFs) using benzimidazole ligands for catalytic or sensing applications .
  • Toxicology Profiling : Assess long-term toxicity in animal models, particularly for fluorine-containing metabolites .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.